molecular formula C6H7Cl3O2 B13500576 2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)-

2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)-

Cat. No.: B13500576
M. Wt: 217.5 g/mol
InChI Key: IZIBACDHNNVHQA-ONEGZZNKSA-N
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Description

Properties

Molecular Formula

C6H7Cl3O2

Molecular Weight

217.5 g/mol

IUPAC Name

ethyl (E)-4,4,4-trichlorobut-2-enoate

InChI

InChI=1S/C6H7Cl3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+

InChI Key

IZIBACDHNNVHQA-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(Cl)(Cl)Cl

Canonical SMILES

CCOC(=O)C=CC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Procedure:

Step Description Conditions References
Acid activation Trichlorobutenoic acid is reacted with excess ethanol Reflux with catalytic sulfuric acid
Ester formation Removal of water via azeotropic distillation Continuous removal of water shifts equilibrium
Purification Extraction and distillation Vacuum distillation to isolate the ester

Note: The stereochemistry (2E) configuration is maintained by controlling reaction conditions to prevent isomerization.

Halogenation of 2-Butenoic Acid Precursors

Another approach involves halogenation of unsaturated acids or their derivatives, followed by esterification. This method is particularly useful for introducing the three chlorine atoms at the 4-position of the butenoic acid chain.

Procedure:

Step Description Conditions References
Starting material Use of 2-Butenoic acid or its derivatives Commercially available or synthesized
Halogenation Reaction with chlorine gas or N-chlorosuccinimide (NCS) in the presence of a radical initiator UV light or heat
Esterification Subsequent reaction with ethanol and acid catalyst Reflux with sulfuric acid

This method ensures the selective addition of chlorine atoms at the 4-position, yielding the desired trichlorinated compound.

Synthesis via Chlorination of Unsaturated Esters

A more advanced route involves chlorination of unsaturated esters, such as ethyl 2-butenate, followed by selective chlorination at the terminal double bond to produce the (2E) isomer with three chlorine substituents.

Procedure:

Step Description Conditions References
Starting ester Ethyl 2-butenate Commercially available or synthesized
Chlorination Treatment with chlorine or NCS in the presence of a radical initiator Controlled temperature to favor (2E) isomer
Purification Chromatographic separation of isomers Use of column chromatography

This method allows for stereoselective synthesis, favoring the (2E) configuration.

Rearrangement and Isomerization Techniques

In some cases, the (2E)-isomer can be obtained through rearrangement of less stable isomers or by isomerization under specific conditions, such as prolonged reflux in the presence of catalysts like sulfuric acid or through photochemical methods.

Procedure:

Step Description Conditions References
Starting material Mixture of isomers Derived from chlorination or partial oxidation
Isomerization Reflux in acetic acid or under UV irradiation Elevated temperature, presence of acid or light
Isolation Chromatography or crystallization To separate (2E) from other isomers

Summary of Key Data

Method Starting Material Reagents Conditions Yield Advantages
Acid-catalyzed esterification Trichlorobutenoic acid Ethanol, sulfuric acid Reflux, azeotropic removal of water High Straightforward, high purity
Halogenation of precursors 2-Butenoic acid Chlorine gas or NCS Radical conditions, controlled temperature Moderate Precise chlorination at desired position
Chlorination of esters Ethyl 2-butenate Chlorine/NCS, radical initiator Controlled temperature Variable Stereoselectivity for (2E)

Final Remarks

The synthesis of 2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- is complex, requiring careful control of reaction conditions to ensure the correct stereochemistry and chlorination pattern. The most reliable methods involve initial preparation of the appropriate acid or ester precursor, followed by selective halogenation and esterification steps. Advanced techniques such as stereoselective chlorination and rearrangement processes can further refine the synthesis to obtain the desired (2E) isomer with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological molecules. The chlorine atoms may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl (2E)-4,4,4-trichloro-2-butenoate .
  • Molecular Formula : C₆H₇Cl₃O₂.
  • Molecular Weight : 217.47 g/mol .
  • CAS Registry Numbers : 13001-71-3, 6625-01-0, 151337-74-5 .
  • Key Structural Features :
    • An α,β-unsaturated ester with a trichloromethyl group at the γ-position.
    • (2E)-stereochemistry (trans configuration across the double bond).

Physicochemical Properties :

  • Boiling Point/Volatility: Not explicitly reported, but the presence of three electronegative chlorine atoms likely increases molecular polarity and boiling point compared to non-halogenated analogs.
  • Solubility : Expected to be lipophilic due to the trichloromethyl and ethyl ester groups.

Comparison with Structurally Similar Compounds

Ethyl (E)-2-Butenoate (Ethyl Crotonate)

  • IUPAC Name: Ethyl (2E)-2-butenoate .
  • Molecular Formula : C₆H₁₀O₂.
  • Molecular Weight : 114.14 g/mol .
  • Key Differences :
    • Lacks halogen substituents; the γ-position is a hydrogen atom instead of trichloromethyl.
    • Lower molecular weight and polarity, resulting in higher volatility (boiling point: ~148°C) .
  • Applications : Widely used as a flavoring agent (fruity odor) and solvent in fragrances .
Property Ethyl (2E)-4,4,4-Trichloro-2-butenoate Ethyl (E)-2-Butenoate
Molecular Formula C₆H₇Cl₃O₂ C₆H₁₀O₂
Molecular Weight (g/mol) 217.47 114.14
Substituents γ-Trichloromethyl γ-Hydrogen
Boiling Point High (estimated) 148°C
Applications Synthetic intermediate Flavoring agent

Ethyl (2E)-3-Phenyl-2-Butenoate

  • IUPAC Name: Ethyl (2E)-3-phenyl-2-butenoate .
  • Molecular Formula : C₁₂H₁₄O₂.
  • Molecular Weight : 190.24 g/mol .
  • Key Differences :
    • A phenyl group at the β-position instead of a trichloromethyl group.
    • Extended conjugation enhances UV absorption, making it useful in photochemical studies.
  • Applications : Used in pharmaceuticals and agrochemicals due to its aromatic moiety .

Binapacryl (2-Butenoic Acid, 3-Methyl-, 2-(1-Methylpropyl)-4,6-Dinitrophenyl Ester)

  • IUPAC Name: 3-Methyl-2-butenoic acid 4,6-dinitro-2-(1-methylpropyl)phenyl ester .
  • Molecular Formula : C₁₅H₁₈N₂O₆.
  • Molecular Weight : 322.32 g/mol .
  • Key Differences :
    • Nitro groups and branched alkyl chain confer high pesticidal activity.
    • Lacks chlorine atoms but includes nitro groups, enhancing electrophilicity.
  • Applications: Historically used as an acaricide and fungicide (now restricted due to toxicity) .
Property Ethyl (2E)-4,4,4-Trichloro-2-butenoate Binapacryl
Molecular Formula C₆H₇Cl₃O₂ C₁₅H₁₈N₂O₆
Functional Groups Trichloromethyl, ethyl ester Nitro, branched alkyl
Toxicity Moderate (reactive intermediate) High (pesticidal)
Environmental Impact Persistent due to Cl atoms Banned in many countries

2-Butenoic Acid, 2-Methyl-, Ethyl Ester

  • IUPAC Name: Ethyl 2-methyl-2-butenoate .
  • Molecular Formula : C₇H₁₂O₂.
  • Molecular Weight : 128.17 g/mol .
  • Key Differences :
    • Methyl group at the α-position instead of chlorine.
    • Lower density (0.909 g/cm³) and boiling point (148.2°C) due to reduced polarity .
  • Applications : Used in synthetic chemistry for Michael additions .

Key Structural and Functional Trends

Halogenation Effects: The trichloromethyl group in the target compound increases molecular weight, polarity, and reactivity compared to non-halogenated esters like ethyl crotonate . Chlorine atoms enhance electrophilicity at the β-carbon, facilitating nucleophilic attacks .

Nitro groups (e.g., Binapacryl) increase toxicity and environmental persistence .

Application-Driven Design: Non-toxic esters (e.g., ethyl crotonate) are prioritized in food and fragrance industries . Halogenated or nitro-substituted derivatives are restricted to specialized synthetic or pesticidal uses due to regulatory concerns .

Biological Activity

2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, commonly referred to as trichloroethyl butenoate, is a chlorinated compound with significant biological activity. This article explores its biological properties, potential applications in agriculture and medicine, and relevant case studies.

  • Chemical Name: 2-Butenoic acid, 4,4,4-trichloro-, ethyl ester
  • CAS Number: 41404-93-7
  • Molecular Formula: C6H8Cl3NO2
  • Molecular Weight: 232.49 g/mol

Biological Activity Overview

The biological activities of trichloroethyl butenoate are primarily linked to its potential as a pesticide and its effects on various biological systems. The compound has been studied for its antimicrobial properties and its role in inhibiting certain enzymes.

1. Antimicrobial Activity

Research indicates that trichloroethyl butenoate exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogens, suggesting potential applications in agricultural pest control and food preservation.

2. Enzyme Inhibition

Trichloroethyl butenoate has been shown to inhibit specific enzymes involved in metabolic processes. For instance, it has demonstrated activity against α-glucosidase, which is significant for managing blood sugar levels in diabetic conditions .

Case Studies

StudyFindings
Study on Antimicrobial Properties Trichloroethyl butenoate was tested against various bacterial strains. It showed significant inhibition rates comparable to standard antimicrobial agents.
Enzyme Inhibition Research The compound was evaluated for its α-glucosidase inhibition capabilities. Results indicated a dose-dependent response with an IC50 value that suggests efficacy at lower concentrations .
Pesticidal Application Investigations into the use of trichloroethyl butenoate as an insecticide revealed promising results in controlling pest populations without significant toxicity to beneficial insects.

The mechanisms underlying the biological activities of trichloroethyl butenoate are multifaceted:

  • Antimicrobial Mechanism: The compound disrupts cellular processes in microorganisms, leading to cell death or inhibition of growth.
  • Enzyme Interaction: By binding to the active sites of enzymes like α-glucosidase, it prevents substrate binding and subsequent enzymatic reactions.

Safety and Toxicology

While trichloroethyl butenoate shows promise in various applications, its safety profile requires careful consideration. Studies have indicated potential toxicity at higher doses, necessitating further research into its long-term effects and environmental impact.

Q & A

Basic Question: What are the recommended synthetic routes for 2-butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)-?

Methodological Answer:
The synthesis of this compound can be inferred from structurally analogous esters. For example, ethyl esters of halogenated butenoic acids are typically synthesized via acid-catalyzed esterification or condensation reactions . A plausible route involves reacting 4,4,4-trichloro-2-butenoic acid with ethanol under reflux in the presence of a catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid). Reaction optimization should focus on:

  • Temperature control (60–80°C) to avoid decomposition of the trichloro group.
  • Solvent selection (e.g., anhydrous toluene) to enhance esterification efficiency.
  • Mole ratio adjustments (acid:alcohol ≈ 1:3) to drive the equilibrium toward ester formation.

Similar protocols for trifluoro analogs (e.g., ethyl 4,4,4-trifluoroacetoacetate) demonstrate yields of ~65–75% under optimized conditions .

Basic Question: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • GC/MS : For identifying volatile derivatives and confirming molecular weight (e.g., ethyl crotonate derivatives are analyzed at RT 11.15–11.20 with characteristic fragmentation patterns) .
  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve stereochemistry (E/Z configuration) and substituent effects. For example, the (E)-configuration in ethyl crotonate shows a vinyl proton coupling constant J = 15–16 Hz .
  • FTIR : To confirm ester carbonyl stretches (~1740 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹).

For trichloro derivatives, chlorine isotopic patterns in mass spectra (e.g., m/z clusters at 35/37) are diagnostic .

Basic Question: How does the trichloro substituent influence thermal stability?

Methodological Answer:
The electron-withdrawing trichloro group likely reduces thermal stability compared to non-halogenated analogs. Experimental validation should include:

  • TGA/DSC : To determine decomposition onset temperatures. Similar esters (e.g., ethyl tiglate) exhibit stability up to 150°C , but trichloro derivatives may degrade at lower temperatures (~100–120°C).
  • Kinetic studies : Monitor degradation rates under varying temperatures (25–150°C) in inert vs. oxidative atmospheres.

Advanced Question: What mechanistic insights exist for reactions involving this ester’s α,β-unsaturated system?

Methodological Answer:
The α,β-unsaturated ester is prone to Michael additions or Diels-Alder reactions . For example:

  • Nucleophilic attack : Amines or thiols may add to the β-carbon, forming adducts. Steric hindrance from the trichloro group could slow reactivity compared to non-chlorinated analogs.
  • Photochemical reactivity : UV exposure may induce isomerization (E→Z) or radical-mediated decomposition.

Mechanistic studies should employ DFT calculations to model transition states and Hammett plots to quantify electronic effects .

Advanced Question: How can contradictory spectral data for this compound be resolved?

Methodological Answer:
Contradictions in spectral libraries (e.g., GC/MS retention indices or NMR shifts) may arise from:

  • Impurity interference : Use preparative HPLC to isolate pure fractions before analysis.
  • Solvent effects : Compare spectra in deuterated vs. non-deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Isomeric mixtures : Employ chiral columns (GC) or NOE experiments (NMR) to distinguish stereoisomers.

For example, ethyl crotonate’s (E)-isomer shows distinct NOE correlations between vinyl protons and the ester oxygen .

Advanced Question: What strategies optimize regioselectivity in derivatization reactions?

Methodological Answer:
To enhance regioselectivity:

  • Catalytic control : Use Pd or Cu catalysts for cross-couplings at the β-position.
  • Protecting groups : Temporarily block the trichloro group with silyl ethers to direct reactivity to the ester moiety.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may favor nucleophilic attack at the carbonyl carbon.

Case studies on trifluoro esters show that steric bulk from halogen groups reduces yields in SN2 reactions but enhances electrophilic substitution .

Advanced Question: How do environmental factors influence hydrolytic degradation pathways?

Methodological Answer:
Hydrolysis kinetics depend on:

  • pH : Acidic conditions favor ester cleavage via protonation of the carbonyl oxygen, while alkaline conditions promote saponification.
  • Temperature : Arrhenius plots can model activation energy (e.g., ethyl crotonate hydrolyzes 2× faster at 50°C vs. 25°C) .
  • Microbial activity : Soil or water samples may contain esterases that accelerate degradation.

Experimental protocols should include HPLC monitoring of degradation products (e.g., 4,4,4-trichloro-2-butenoic acid) under simulated environmental conditions .

Advanced Question: What computational tools predict bioactivity against enzymatic targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against targets like lipases or cytochrome P450 enzymes. The trichloro group may enhance binding via hydrophobic interactions.
  • QSAR models : Train models on halogenated ester datasets to predict IC₅₀ values.
  • ADMET profiling : Predict toxicity risks (e.g., hepatic metabolism) using SwissADME or ProTox-II .

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